Ethyl 6-[(2,4-dichlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds It is characterized by the presence of a tetraazolo[1,5-a]pyrimidine ring system, which is fused with a benzoic acid derivative
Preparation Methods
The synthesis of ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzoyl chloride with ethyl 7-phenyl-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols. This leads to the formation of substituted derivatives with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 4-(2,4-dichlorophenyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(2,4-dichlorobenzoyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but differ in the specific substituents and their positions on the ring systems. The uniqueness of ETHYL 6-(2,4-DICHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its tetraazolo[1,5-a]pyrimidine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15Cl2N5O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
ethyl 6-(2,4-dichlorobenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-2-30-19(29)16-15(18(28)13-9-8-12(21)10-14(13)22)17(11-6-4-3-5-7-11)27-20(23-16)24-25-26-27/h3-10,17H,2H2,1H3,(H,23,24,26) |
InChI Key |
IWVCQGZFXZBKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.